molecular formula C14H17F2N3O B11742792 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine

Cat. No.: B11742792
M. Wt: 281.30 g/mol
InChI Key: MEXQBWBOWSVFIV-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a difluoroethyl group and a methoxyphenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The final step involves the coupling of the pyrazole derivative with 4-methoxybenzylamine under specific reaction conditions, such as the use of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the methoxyphenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and understanding the molecular mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the methoxyphenylmethylamine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-chlorophenyl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-bromophenyl)methyl]amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H17F2N3O/c1-20-13-4-2-11(3-5-13)8-17-9-12-6-7-19(18-12)10-14(15)16/h2-7,14,17H,8-10H2,1H3

InChI Key

MEXQBWBOWSVFIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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